molecular formula C12H15ClN6O2 B2924374 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 942000-59-1

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2924374
CAS RN: 942000-59-1
M. Wt: 310.74
InChI Key: QXELKLQMHIQZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CMTMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMTMU is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is not fully understood, but it is thought to involve the inhibition of protein tyrosine phosphatases, which play a key role in regulating various cellular processes. By inhibiting these enzymes, this compound may alter the activity of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the modulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in research. It has also been extensively studied and has a well-established profile of biochemical and physiological effects. However, this compound also has some limitations for use in lab experiments. It can be difficult to work with due to its low solubility in aqueous solutions, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the anti-inflammatory and analgesic properties of this compound, which could lead to the development of new treatments for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.

Synthesis Methods

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be synthesized using a variety of methods, including the reaction of 2-chloroethyl isocyanate with 1-(4-methoxyphenyl)-1H-tetrazol-5-amine, followed by the reaction of the resulting intermediate with N-methyl-N-(3-dimethylaminopropyl)amine. Other methods include the reaction of 1-(4-methoxyphenyl)-1H-tetrazol-5-amine with 2-chloroethyl isocyanate, followed by the reaction of the resulting intermediate with N,N-dimethylaminopropylamine.

Scientific Research Applications

1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the modulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

properties

IUPAC Name

1-(2-chloroethyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6O2/c1-21-10-4-2-9(3-5-10)19-11(16-17-18-19)8-15-12(20)14-7-6-13/h2-5H,6-8H2,1H3,(H2,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELKLQMHIQZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.